molecular formula C2H3KN3 B3190370 1,2,4-Triazole potassium CAS No. 41253-23-0

1,2,4-Triazole potassium

Cat. No. B3190370
CAS RN: 41253-23-0
M. Wt: 108.16 g/mol
InChI Key: VBCFDVLVYCYDFZ-UHFFFAOYSA-N
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Description

1,2,4-Triazole is a planar molecule with a five-membered ring of two carbon atoms and three nitrogen atoms . It is one of a pair of isomeric chemical compounds with molecular formula C2H3N3, called triazoles . The C-N and N-N distances fall into a narrow range 136 - 132 picometers, consistent with the aromaticity . It is amphoteric, being susceptible to both N-protonation and deprotonation in aqueous solution .


Synthesis Analysis

1,2,4-Triazoles can be prepared using the Einhorn–Brunner reaction or the Pellizzari reaction . A rapid and efficient base mediated synthesis of 1,3,5-trisubstituted 1,2,4-triazoles has been developed using the annulation of nitriles with hydrazines .


Molecular Structure Analysis

1,2,4-Triazole is a planar molecule. The C-N and N-N distances fall into a narrow range 136 - 132 picometers, consistent with the aromaticity . Although two tautomers can be envisioned, only one exists practically speaking .


Chemical Reactions Analysis

1,2,4-Triazole is amphoteric, being susceptible to both N-protonation and deprotonation in aqueous solution . The pKa of 1,2,4-triazolium (C2N3H4+) is 2.45. The pKa of the neutral molecule is 10.26 .


Physical And Chemical Properties Analysis

1,2,4-Triazole is a white to pale yellow crystalline solid with a weak, characteristic odour, soluble in water and alcohol, melts at 120 °C and boils at 260 °C .

Scientific Research Applications

Antioxidant and Hepatoprotective Properties

1,2,4-Triazole derivatives, specifically potassium 2-((4-amino-5-(morpholinomethyl)-4H-1,2,4-triazol-3-yl)thio)acetate, demonstrate antioxidant and hepatoprotective properties. A high-performance liquid chromatography with diode array detection (HPLC-DAD) method was developed for determining the active pharmaceutical ingredient in this substance, underscoring its significance in pharmaceutical research (Shcherbyna et al., 2019).

Diverse Biological Activities

1,2,4-Triazole and its derivatives are recognized for their wide range of biological activities. They have been studied for over a century and continue to be a focus due to their potential in anti-inflammatory, antiplatelet, antimicrobial, antitumoral, and antiviral properties, as well as activity against several neglected diseases (Ferreira et al., 2013).

Physical and Thermal Properties Alteration

Research has shown that biofield treatment can significantly alter the physical and thermal properties of 1,2,4-triazole. This includes changes in unit cell volume, molecular weight, crystallite size, melting temperature, and thermal decomposition temperature, indicating potential for various industrial applications (Trivedi et al., 2015).

Supramolecular Interactions

1,2,4-Triazole derivatives have been utilized in supramolecular and coordination chemistry, leveraging their diverse supramolecular interactions for various applications, including ion-pair recognition and bimetallic complexes (Schulze & Schubert, 2014).

Mechanism of Action

1,2,4-Triazole operates as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . It is thought to have different effects on different viruses .

Safety and Hazards

Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

Triazole compounds containing two carbon and three nitrogen atoms are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities . There is an urge to develop new classes of antibacterial agents to fight multidrug-resistant pathogens . Along with the therapeutic importance of triazole derivatives as confirmed in the literature, it was decided to synthesize and study their antimicrobial, antioxidant and antiviral potential of substituted 1,2,4-triazole analogues .

properties

InChI

InChI=1S/C2H3N3.K/c1-3-2-5-4-1;/h1-2H,(H,3,4,5);
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBCFDVLVYCYDFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC=NN1.[K]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3KN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50703337
Record name PUBCHEM_53446581
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50703337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

108.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,4-Triazole potassium

CAS RN

41253-23-0
Record name 1H-1,2,4-Triazole, potassium salt (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41253-23-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name PUBCHEM_53446581
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50703337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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